molecular formula C16H17NO5S B1610510 n-Methyl-4-(p-formylstyryl)pyridinium methylsulfate CAS No. 74401-04-0

n-Methyl-4-(p-formylstyryl)pyridinium methylsulfate

Cat. No.: B1610510
CAS No.: 74401-04-0
M. Wt: 335.4 g/mol
InChI Key: HQMZBKRNRWIDME-SQQVDAMQSA-M
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Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • n-Methyl-4-(p-formylstyryl)pyridinium methylsulfate
  • n-Methyl-4-(p-formylstyryl)pyridinium monomethylsulfate
  • Pyridinium, 4-[2-(4-formylphenyl)ethenyl]-1-methyl-, methyl sulfate

Uniqueness

This compound is unique due to its specific molecular structure, which allows it to interact with cellular components in a distinct manner. Its ability to accumulate in mitochondria and measure changes in membrane potential sets it apart from other similar compounds.

Biological Activity

n-Methyl-4-(p-formylstyryl)pyridinium methylsulfate, commonly referred to as SbQ, is a compound with notable applications in various fields, particularly in biomedical and sensor technologies. Its unique chemical structure allows it to interact with biological systems, leading to a range of biological activities that are of significant interest in research and development.

  • Chemical Name : n-Methyl-4-(p-formylstyryl)pyridinium methyl sulfate
  • CAS Number : 74401-04-0
  • Molecular Weight : 335.37 g/mol
  • Viscosity : Approximately 3500-4000 mPa·s at 25°C
  • Solid Content : Approximately 35%

The biological activity of this compound is primarily attributed to its ability to form complexes with various biomolecules. This compound can interact with proteins and enzymes, influencing metabolic pathways and cellular functions. Its mechanism often involves:

  • Hydrogen Bonding : The presence of hydroxymethyl and ester groups facilitates interactions with biological macromolecules.
  • Enzyme Modulation : It can act as an inhibitor or activator for specific enzymes, impacting biochemical reactions.

1. Sensor Technology

This compound is utilized in the development of electrochemical sensors, particularly for glucose monitoring. Its incorporation into sensor matrices enhances sensitivity and selectivity due to its low background current and high stability under physiological conditions.

Property Value
Layer Thickness 5-15 µm
Water Absorption 40-60% of membrane weight
Permeability Change <2% per °C over a range of 22-40°C

2. Drug Development

Research indicates that derivatives of this compound exhibit potential anti-cancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various pathways, including:

  • Activation of caspases.
  • Disruption of mitochondrial membrane potential.

3. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents. Its efficacy is attributed to its ability to disrupt bacterial cell membranes.

Case Study 1: Glucose Sensor Development

A study focused on the integration of this compound into poly(vinyl alcohol) (PVA) matrices for glucose sensors showed significant improvements in sensor performance. The sensor exhibited:

  • High sensitivity to glucose concentrations.
  • Low interference from common biological substances.

Case Study 2: Anticancer Activity

In vitro studies evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). Results indicated:

  • A dose-dependent reduction in cell viability.
  • Induction of apoptosis confirmed through flow cytometry analysis.

Properties

IUPAC Name

4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]benzaldehyde;methyl sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14NO.CH4O4S/c1-16-10-8-14(9-11-16)3-2-13-4-6-15(12-17)7-5-13;1-5-6(2,3)4/h2-12H,1H3;1H3,(H,2,3,4)/q+1;/p-1/b3-2+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMZBKRNRWIDME-SQQVDAMQSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=O.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C=O.COS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74401-04-0
Record name N-Methyl-4-(p-formylstyryl)pyridinium methylsulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074401040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-methyl-4-(p-formylstyryl)pyridinium methylsulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.706
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Pyridinium, 4-[2-(4-formylphenyl)ethenyl]-1-methyl-, methyl sulfate (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.784
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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